Abienol

Antifungal Plant Pathology Crop Protection

Researchers face inconsistent bioactivity data when substituting cis-abienol with generic labdane diterpenes like sclareol or labdenediol, due to critical differences in C12-C14 Z-stereochemistry and C8 tertiary hydroxy positioning. cis-Abienol eliminates this variability: • 100% suppression of Phytophthora nicotianae Race 0 (vs. 50% for labdenediol); induces systemic resistance against bacterial wilt at an optimal 60 μg/mL via JA/SA pathway activation. • Direct two-step synthetic route to Ambrox, shorter than the three-step sclareol pathway, enabling efficient process development and biocatalysis research. • Well-defined two-gene biosynthetic pathway (NtCPS2/NtABS) validated by CRISPR-Cas9, making it an ideal chassis for metabolic engineering and terpene synthase evolution studies.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
Cat. No. B1230953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbienol
Synonyms9H-(labda-12,14-dien-8-ol)
abienol
abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer
abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer
abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer
cis-abienol
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C
InChIInChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-
InChIKeyZAZVCYBIABTSJR-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abienol: Labdane Diterpene Profile


Abienol (primarily the cis- or Z-isomer) is a bicyclic labdane-type diterpenoid alcohol (C20H34O) characterized by a labdane skeleton with double bonds at C-12 and C-14 (Z-stereochemistry) and a hydroxy group at C-8 [1]. It is a naturally occurring plant metabolite, notably found in the trichome secretions of Nicotiana tabacum and the oleoresin of Abies balsamea, where it serves as a precursor to valuable ambergris-like aroma compounds [2][3].

Abienol vs. Generic Labdane Diterpenes


Substituting abienol with other labdane diterpenes like sclareol or labdenediol introduces significant experimental variability due to differences in stereochemistry, functional group positioning, and resulting bioactivity and chemical reactivity [1]. The Z-stereochemistry of the C12-C14 diene system and the tertiary C8-hydroxy group in cis-abienol are critical for its specific interaction with biological targets and its unique two-step conversion pathway to Ambrox, a route which is shorter than the multi-step process from sclareol [2][3]. Consequently, using a generic analog without verifying its structural and functional equivalence will likely yield non-comparable or irrelevant data in antimicrobial assays, antiviral studies, or biosynthetic pathway engineering [4].

Abienol Comparative Evidence


Phytophthora parasitica Suppression

In greenhouse trials assessing protection against tobacco black shank disease caused by the oomycete Phytophthora parasitica var. nicotianae (PPN), cis-abienol demonstrated superior and complete suppression of Race 0 infection compared to labdenediol [1]. While sclareol is noted for its overall antifungal properties and availability, cis-abienol achieved specific, complete control in this key metric.

Antifungal Plant Pathology Crop Protection

Plant Immune Elicitor Mechanism

Both cis-abienol and sclareol inhibit bacterial wilt (Ralstonia solanacearum) in multiple plant species without direct antibacterial activity, indicating they function as plant immune elicitors [1]. However, their modes of action are distinct from conventional synthetic activators like probenazole and BTH (benzothiadiazole) [1]. cis-Abienol has been shown to specifically induce resistance in tomato at an optimal concentration of 60 μg/mL via root application [2].

Plant Immunity Elicitors Signal Transduction

Ambrox Precursor Synthesis Advantage

Cis-abienol offers a more atom-economical synthetic route to the high-value fragrance compound Ambrox compared to the traditional precursor sclareol [1]. The conversion of cis-abienol to Ambrox is a compact two-step process, whereas the classical sclareol pathway requires three steps: oxidation to sclareolide, reduction to ambradiol, and acid-catalyzed cyclodehydration [1].

Fragrance Chemistry Sustainable Synthesis Biocatalysis

Metabolic Engineering Genetic Tractability

The biosynthesis of Z-abienol in tobacco (Nicotiana tabacum) is governed by a well-characterized two-gene pathway: NtCPS2 (a class-II terpene synthase producing 8-hydroxy-copalyl diphosphate) and NtABS (a kaurene synthase-like protein) [1]. This defined genetic architecture enables targeted metabolic engineering [1]. CRISPR/Cas9 knockdown of NtCPS2 confirms its essential role, as mutant plants exhibit decreased cis-abienol content alongside increased gibberellin and abscisic acid levels, demonstrating a specific and manipulable metabolic node [2].

Metabolic Engineering Synthetic Biology Terpene Biosynthesis

HSV-2 Antiviral Potential

While data for isolated abienol is limited, a crude leaf extract from Suregada zanzibariensis, which contains various abietane diterpenoids, demonstrated notable in vitro antiviral activity against herpes simplex virus 2 (HSV-2) [1]. This suggests a potential therapeutic niche for this class of compounds, warranting further investigation with purified abienol.

Antiviral Herpes Simplex Virus Natural Products

Abienol Application Scenarios


Oomycete & Bacterial Disease Control

Researchers investigating novel, eco-friendly disease control agents for crops like tobacco and tomato should prioritize cis-abienol for its potent and specific activity. Based on evidence of 100% suppression of PPN Race 0 (vs. 50% for labdenediol) and its ability to induce systemic resistance against bacterial wilt at an optimal 60 μg/mL, abienol serves as a superior positive control and mechanistic probe for plant immune signaling, particularly the JA/SA pathways. [1][2]

Sustainable Fragrance & Flavor Development

For industrial and academic laboratories focused on green chemistry and sustainable synthesis of high-value aroma chemicals, cis-abienol offers a direct, two-step route to Ambrox. This shorter synthetic pathway, compared to the three-step route from sclareol, makes it an attractive starting material for process development, biocatalysis research, and the creation of novel ambergris-like compounds. [3]

Diterpenoid Metabolic Engineering

Due to its well-defined, two-gene biosynthetic pathway (NtCPS2/NtABS), cis-abienol is an ideal target and chassis for metabolic engineering studies in plants and microbes. Researchers can use this system to study terpene synthase evolution, engineer production of high-value diterpenoids, or investigate plant metabolic flux, leveraging the specific and confirmed genetic control points demonstrated by CRISPR-Cas9 knockdown experiments. [4][5]

Antiviral Drug Discovery & SAR

For virology and natural product chemistry programs, abienol represents a promising scaffold for developing novel antivirals. The observed class-level activity of related diterpenoids against HSV-2 (IC50 11.5 μg/mL) provides a strong rationale for procuring purified abienol to conduct definitive antiviral assays, establish its selectivity index, and perform SAR studies to optimize its therapeutic potential. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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